4-Benzyl-2-chlorothiazole
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Overview
Description
4-Benzyl-2-chlorothiazole is a chemical compound with the molecular formula C10H8ClNS and a molecular weight of 209.70 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group attached to the 4-position of a 2-chlorothiazole ring .Scientific Research Applications
Antitumor Properties
Selective Antitumor Activity : Benzothiazoles, particularly 2-(4-aminophenyl)benzothiazoles, have demonstrated potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cancers. This activity is believed to involve novel mechanisms of action, potentially linked to drug metabolism and biotransformation in sensitive cell lines (Chua et al., 1999).
Development of Amino Acid Prodrugs : To address issues related to the lipophilicity of benzothiazole compounds, researchers have developed water-soluble prodrugs. These prodrugs can be converted back to their active form in vivo, improving their therapeutic potential against certain cancer cell lines (Bradshaw et al., 2002).
DNA Adduct Formation : Some benzothiazoles have been found to form DNA adducts in sensitive tumor cells, suggesting a mechanism of action involving DNA interaction. This property has been observed both in vitro and in vivo, indicating the potential of these compounds to induce cell death in cancer cells (Leong et al., 2003).
Therapeutic Development
- Phortress as a Clinical Candidate : The benzothiazole derivative Phortress, developed from initial compounds like DF 203, has entered clinical trials. The mechanism of action includes cytochrome P450 1A1 induction, conversion to an electrophilic reactive intermediate, and extensive DNA adduct formation, leading to cell death in sensitive tumors (Bradshaw & Westwell, 2004).
Patent Review and Synthesis Advances
Benzothiazole in Drug Discovery : Benzothiazole and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, analgesic, and anti-inflammatory properties, in addition to their antitumor applications. Some benzothiazole-containing compounds are already in clinical use for various diseases (Kamal et al., 2015).
Synthesis Methods : Recent advancements in the synthesis of 2-substituted benzothiazoles have been explored, focusing on improving selectivity, purity, and yield. These developments are crucial for pharmaceutical applications of benzothiazole derivatives (Prajapati et al., 2014).
Safety and Hazards
The safety data sheet for a related compound, Benzyl chloride, indicates that it is a combustible liquid, harmful if swallowed, toxic if inhaled, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, may cause genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
It’s worth noting that thiazole derivatives, such as 2-aminothiazole, have been documented to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .
Mode of Action
Thiazole derivatives have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Thiazole derivatives have been associated with a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities . The downstream effects of these pathways would depend on the specific targets and mode of action of 4-Benzyl-2-chlorothiazole.
Result of Action
Thiazole derivatives have been associated with inhibitory activity against various human cancerous cell lines , suggesting potential antitumor effects.
Biochemical Analysis
Biochemical Properties
4-Benzyl-2-chlorothiazole plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to exhibit antimicrobial and antiproliferative activities . It interacts with bacterial enzymes, inhibiting their function and thus preventing bacterial growth. Additionally, this compound has been found to interact with proteins involved in cancer cell proliferation, leading to the inhibition of cancer cell growth . These interactions are primarily due to the compound’s ability to bind to the active sites of enzymes and proteins, thereby disrupting their normal function.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . Specifically, this compound affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. Additionally, this compound influences cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing its substrate, leading to a decrease in the enzyme’s activity. Additionally, this compound can activate certain signaling pathways that result in changes in gene expression . These changes can lead to the upregulation or downregulation of specific genes, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its effectiveness. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained inhibition of cellular functions, particularly in cancer cells, where prolonged treatment leads to increased apoptosis and reduced cell viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit minimal toxicity while effectively inhibiting microbial and cancer cell growth . At higher doses, this compound can cause adverse effects, including toxicity to healthy cells and tissues . These toxic effects are dose-dependent and highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its antimicrobial and anticancer activities. This compound interacts with metabolic enzymes, leading to changes in metabolite levels and metabolic flux . For instance, it can inhibit enzymes involved in the biosynthesis of essential bacterial lipids, thereby disrupting bacterial cell membrane integrity . Additionally, this compound affects the metabolism of cancer cells by altering the activity of enzymes involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Once inside the cell, this compound can bind to intracellular proteins, facilitating its distribution to various organelles and cellular structures .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and nucleus of cells, where it exerts its biochemical effects . The localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . In the nucleus, this compound can interact with DNA and nuclear proteins, influencing gene expression and cellular function .
Properties
IUPAC Name |
4-benzyl-2-chloro-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNS/c11-10-12-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQKNRCVVQUQEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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